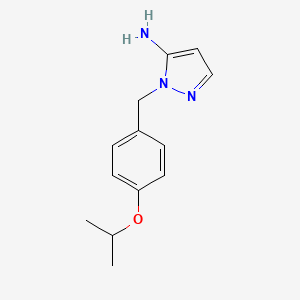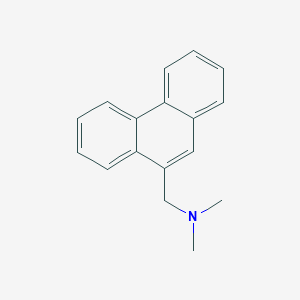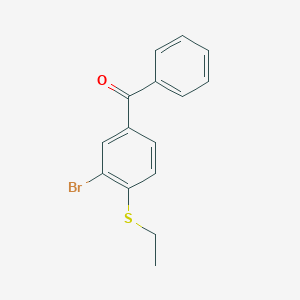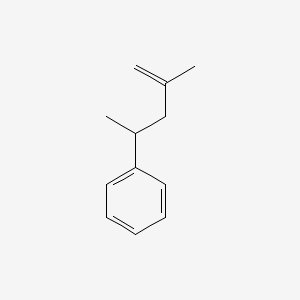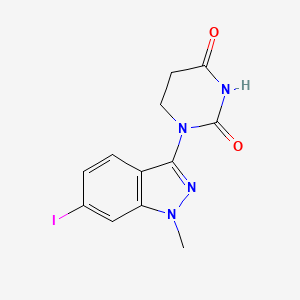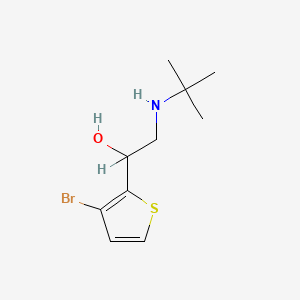
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is a chemical compound that belongs to the class of thienyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom on the thiophene ring and a tert-butylamino group on the ethanol backbone makes this compound unique and potentially useful in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol typically involves the bromination of 3-thiophenemethanol followed by the introduction of the tert-butylamino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position of the thiophene ring. The resulting 3-bromo-2-thiophenemethanol is then reacted with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less toxic reagents and solvents, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the tert-butylamino group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-2-thienyl)ethanone: This compound has a similar thiophene ring structure but lacks the tert-butylamino group.
2-Bromo-3-methoxythiophene: Another thiophene derivative with a bromine atom but different substituents.
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
1-(3-Bromo-2-thienyl)-2-tert-butylaminoethanol is unique due to the presence of both the bromine atom and the tert-butylamino group, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
62673-54-5 |
|---|---|
Fórmula molecular |
C10H16BrNOS |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
1-(3-bromothiophen-2-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C10H16BrNOS/c1-10(2,3)12-6-8(13)9-7(11)4-5-14-9/h4-5,8,12-13H,6H2,1-3H3 |
Clave InChI |
AFDBSWDHUDGFNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=C(C=CS1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






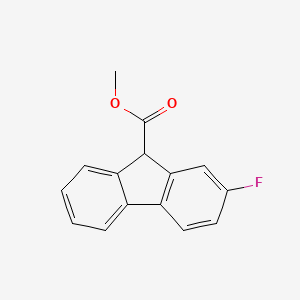
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
